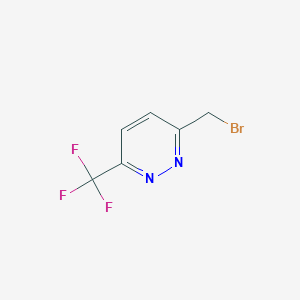

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine

Description

Significance of Pyridazine (B1198779) Scaffolds in Synthetic Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. rsc.org This designation signifies its ability to provide ligands for multiple biological receptors, making it a versatile scaffold in drug discovery. rsc.org Pyridazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antihypertensive, and antidiabetic properties. rjptonline.orgsarpublication.comproquest.com The inherent physicochemical properties of the pyridazine nucleus, such as its polarity and hydrogen bonding capability, contribute to its favorable interactions with biological targets and can improve the pharmacokinetic profile of drug candidates. nih.gov

The unique arrangement of the nitrogen atoms in the pyridazine ring influences its electronic properties, making it a valuable component in the synthesis of highly functionalized molecules. researchgate.net These properties allow for selective chemical modifications, enabling chemists to create diverse libraries of compounds for screening and development. organic-chemistry.org Consequently, pyridazines are not only sought after for their biological activity but are also widely utilized as versatile building blocks and intermediates in the synthesis of more complex molecular architectures. scholarsresearchlibrary.comorganic-chemistry.org

Rationale for Investigating 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine as a Key Intermediate

The strategic importance of this compound as a synthetic intermediate stems from the combined functionalities of its core pyridazine ring and its two key substituents: the trifluoromethyl (-CF3) group and the bromomethyl (-CH2Br) group.

The trifluoromethyl group is a highly sought-after moiety in medicinal and agrochemical chemistry. nih.gov Its incorporation into a molecule can significantly enhance several key properties:

Metabolic Stability: The strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug. mdpi.com

Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.comresearchgate.net

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the entire molecule, potentially leading to stronger binding interactions with target proteins. mdpi.combohrium.com

The bromomethyl group serves as a highly reactive and versatile chemical handle. As a benzylic-type halide, the bromine atom is a good leaving group, making the compound an excellent electrophile for alkylation reactions. acs.org This allows for the straightforward introduction of the (6-(trifluoromethyl)pyridazin-3-yl)methyl fragment into a wide variety of nucleophilic substrates, such as amines, phenols, thiols, and carbanions. This reactivity is crucial for building larger, more complex molecules from simpler precursors.

Therefore, this compound is designed as a specialized building block. It provides chemists with a convenient tool to incorporate a metabolically robust, biologically active pyridazine scaffold into new chemical entities, facilitating the rapid synthesis of novel compounds with potential therapeutic or agricultural applications.

Data Table

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1173897-85-2 |

| Molecular Formula | C₆H₄BrF₃N₂ |

| Molecular Weight | 241.01 g/mol |

| Appearance | (Not specified in sources) |

| Boiling Point | (Not specified in sources) |

| Melting Point | (Not specified in sources) |

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-4-1-2-5(12-11-4)6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCCYYUDSRQRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 6 Trifluoromethyl Pyridazine

Precursor Synthesis and Functionalization Strategies

The synthesis of the direct precursor, 3-methyl-6-(trifluoromethyl)pyridazine (B3087456), is a critical phase that involves the initial formation of a halogenated pyridazine (B1198779) intermediate followed by the introduction of the trifluoromethyl group.

Synthesis of Halogenated Pyridazine Intermediates

A common and efficient route to a suitable halogenated precursor begins with the cyclization of a γ-keto acid with a hydrazine (B178648) derivative. For instance, the reaction of levulinic acid with hydrazine hydrate (B1144303) yields 6-methyl-3(2H)-pyridazinone. This intermediate can then be halogenated to provide a more reactive substrate for subsequent functionalization.

A widely used method for this halogenation is the treatment of the pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction effectively converts the hydroxyl group of the pyridazinone to a chloro group, yielding 3-chloro-6-methylpyridazine (B130396). The general reaction scheme is as follows:

Cyclization: Levulinic acid reacts with hydrazine hydrate (N₂H₄·H₂O) under heating to form 6-methyl-3(2H)-pyridazinone.

Chlorination: The resulting 6-methyl-3(2H)-pyridazinone is then treated with phosphorus oxychloride, often with gentle heating, to produce 3-chloro-6-methylpyridazine.

This two-step process provides a stable and versatile halogenated pyridazine intermediate that can be readily purified and used in the subsequent trifluoromethylation step.

Introduction of the Trifluoromethyl Group on the Pyridazine Ring

The introduction of a trifluoromethyl (-CF₃) group onto the pyridazine ring is a key transformation that significantly influences the electronic properties of the final molecule. One of the more effective methods for this conversion is a copper-catalyzed trifluoromethylation reaction. This approach involves the displacement of the chloro substituent on 3-chloro-6-methylpyridazine with a trifluoromethyl group.

A common trifluoromethylating agent for this purpose is a copper(I) trifluoromethyl complex, which can be generated in situ or used as a pre-formed reagent. For example, the reaction can be carried out using a copper(I) source, such as copper(I) iodide (CuI), in the presence of a trifluoromethyl source like methyl fluorosulfonyldifluoroacetate or other similar trifluoromethylating agents. The reaction is typically performed in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at elevated temperatures.

Trifluoromethylation: 3-chloro-6-methylpyridazine + "CF₃ source" (with Cu catalyst) → 3-methyl-6-(trifluoromethyl)pyridazine

The successful execution of this step yields the direct precursor for the final bromomethylation stage.

Bromomethylation Approaches to the Pyridazine Core

With the synthesis of 3-methyl-6-(trifluoromethyl)pyridazine accomplished, the final step involves the selective bromination of the methyl group to introduce the bromomethyl functionality.

Radical Bromination Techniques

The most common and effective method for the bromination of a methyl group attached to an aromatic or heteroaromatic ring is a free-radical chain reaction, often referred to as a Wohl-Ziegler bromination. wikipedia.orgorganic-chemistry.org This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.comkoreascience.kr

The reaction is initiated by the homolytic cleavage of the initiator upon heating or UV irradiation, which then generates a bromine radical from NBS. This bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-6-(trifluoromethyl)pyridazine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired 3-(bromomethyl)-6-(trifluoromethyl)pyridazine and a succinimidyl radical, which continues the chain reaction.

Selective Functionalization at the Methyl Group

A key advantage of the Wohl-Ziegler bromination is its high selectivity for the benzylic (or in this case, the heteroaromatic-adjacent) methyl group over the aromatic C-H bonds of the pyridazine ring. gla.ac.uk The trifluoromethyl group is generally inert under these conditions. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane (B81311), to minimize ionic side reactions. The choice of solvent is crucial, as polar solvents can promote electrophilic aromatic bromination, leading to undesired byproducts.

Optimization of Reaction Conditions for Yield and Purity of this compound

The yield and purity of the final product are highly dependent on the reaction conditions of the bromomethylation step. Several factors can be optimized to achieve the desired outcome, including the choice of radical initiator, the molar ratio of reactants, the solvent, and the reaction temperature and time.

Below is an interactive data table summarizing the effects of varying reaction conditions on the benzylic bromination of a model substrate, p-xylene, which serves as a good analogue for 3-methyl-6-(trifluoromethyl)pyridazine.

| Entry | Substrate | NBS (equivalents) | Initiator | Solvent | Temperature (°C) | Time (h) | Yield of Monobrominated Product (%) |

|---|---|---|---|---|---|---|---|

| 1 | p-Xylene | 1.1 | AIBN (0.05 eq) | CCl4 | 77 (reflux) | 4 | 85 |

| 2 | p-Xylene | 1.1 | Benzoyl Peroxide (0.05 eq) | CCl4 | 77 (reflux) | 4 | 82 |

| 3 | p-Xylene | 1.5 | AIBN (0.05 eq) | CCl4 | 77 (reflux) | 4 | 75 (significant dibromination) |

| 4 | p-Xylene | 1.1 | AIBN (0.05 eq) | Cyclohexane | 81 (reflux) | 5 | 80 |

| 5 | p-Xylene | 1.1 | AIBN (0.05 eq) | Acetonitrile | 82 (reflux) | 6 | 65 |

| 6 | p-Xylene | 1.05 | AIBN (0.02 eq) | CCl4 | 77 (reflux) | 3 | 90 |

As the data suggests, careful control of the stoichiometry of NBS is crucial to prevent over-bromination. A slight excess of NBS (e.g., 1.05-1.1 equivalents) is generally optimal. The choice of a non-polar solvent like carbon tetrachloride or cyclohexane typically leads to higher yields of the desired monobrominated product. The reaction time and temperature should be monitored to ensure complete conversion of the starting material while minimizing the formation of impurities.

Temperature and Pressure Optimization

Temperature is a crucial parameter in free-radical halogenation. The reaction must be initiated, which often requires an input of energy in the form of heat or light (UV irradiation) to generate the initial bromine radical from the initiator. chadsprep.com As the temperature of a reaction mixture is increased, a greater proportion of molecules possess the necessary activation energy to react, thus increasing the reaction rate. masterorganicchemistry.com

However, excessively high temperatures can lead to side reactions, such as multiple brominations or decomposition of the starting material or product. For the bromination of 3-methyl-6-(trifluoromethyl)pyridazine, the reaction is typically carried out at the reflux temperature of the chosen solvent, such as CCl₄ or acetonitrile, to ensure a steady rate of radical initiation and propagation. Optimization involves finding a balance where the rate of formation of the desired monobrominated product is maximized while minimizing the formation of impurities.

Pressure is generally not a significant variable in these types of liquid-phase reactions unless gaseous reactants or products are involved. Standard atmospheric pressure is typically sufficient for the synthesis of this compound.

Catalyst and Reagent Selection

The primary reagent for this transformation is N-Bromosuccinimide (NBS). NBS is preferred over molecular bromine (Br₂) for allylic and benzylic-type brominations because it maintains a very low, constant concentration of Br₂ in the reaction mixture, which helps to suppress competing ionic side reactions like electrophilic addition or substitution on the heterocyclic ring. chadsprep.comyoutube.com

A radical initiator is essential to start the chain reaction. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). These molecules readily decompose upon heating or exposure to UV light to form free radicals, which then abstract a hydrogen from HBr (formed in situ) to generate the bromine radical that propagates the chain reaction. The choice between initiators can depend on the reaction temperature, as they have different decomposition rates at different temperatures. For example, AIBN is often used in solvents like CCl₄ at temperatures around 70-80°C.

Recent advancements have explored the use of visible-light photoredox catalysis to activate NBS. For example, the organic dye erythrosine B can be used as a visible-light photo-oxidative catalyst to enhance the electrophilicity of NBS, although this approach tends to favor electrophilic aromatic bromination over side-chain radical bromination. alfa-chemistry.com

Green Chemistry Principles in the Synthesis of this compound

In line with the growing importance of sustainable chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.inrsc.org This involves developing methods that reduce waste, avoid hazardous substances, and improve energy efficiency.

Solvent-Free Synthetic Routes

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. rasayanjournal.co.in For bromination reactions, solvent-free approaches are being explored. Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, is a promising technique. unigoa.ac.in Such solvent-free reactions often proceed faster, with higher yields, and produce less waste compared to traditional solution-phase chemistry. While specific examples for this compound are not widely reported, the application of ball milling to similar N-heterocycle syntheses demonstrates the potential of this approach. unigoa.ac.in

Another strategy involves using microwave irradiation, often in conjunction with a solid support like silica (B1680970) gel, which can accelerate reaction rates and allow for solvent-free or reduced-solvent conditions. rasayanjournal.co.in

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. The E-Factor (Environmental Factor) is another green metric, defined as the total mass of waste generated per unit mass of product.

The standard Wohl-Ziegler bromination of 3-methyl-6-(trifluoromethyl)pyridazine with NBS has a moderate atom economy.

Reaction: C₅H₄F₃N₂(CH₃) + C₄H₄BrNO₂ → C₅H₄F₃N₂(CH₂Br) + C₄H₅NO₂ (3-methyl-6-(trifluoromethyl)pyridazine + NBS → this compound + Succinimide)

In this reaction, the succinimide (B58015) molecule is a stoichiometric byproduct. While not ideal, the reaction is highly selective, which minimizes waste from side products. To improve the green profile, focus can be placed on using catalytic methods and recycling solvents and byproducts where feasible. The development of catalytic systems that use a bromide source (like HBr or KBr) with a green oxidant (like H₂O₂) to generate the active brominating species in situ could offer a more atom-economical and sustainable alternative to the use of stoichiometric NBS. researchgate.netnih.gov

Interactive Table:

Reactivity Profiles and Mechanistic Investigations of 3 Bromomethyl 6 Trifluoromethyl Pyridazine

Reactivity of the Bromomethyl Group

The bromomethyl group attached to the pyridazine (B1198779) ring is the primary site of reactivity, behaving as a benzylic-like halide. This functional group is susceptible to a variety of transformations, including nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities onto the pyridazine scaffold.

While specific documented examples of 3-(bromomethyl)-6-(trifluoromethyl)pyridazine reacting with carbon-based nucleophiles are not extensively reported in readily available literature, the general reactivity pattern of benzylic halides suggests that it would readily react with soft carbon nucleophiles such as enolates derived from active methylene compounds. For instance, in a general synthetic procedure, related haloalkylated pyridazines are reacted with active methylene compounds in the presence of a base to form new carbon-carbon bonds.

A plausible reaction would involve the alkylation of diethyl malonate. In a typical procedure, sodium ethoxide is used to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate would then attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming diethyl 2-((6-(trifluoromethyl)pyridazin-3-yl)methyl)malonate.

Table 1: Plausible Nucleophilic Substitution Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Diethyl malonate | Sodium ethoxide/Ethanol | Diethyl 2-((6-(trifluoromethyl)pyridazin-3-yl)methyl)malonate |

| Ethyl cyanoacetate | Sodium ethoxide/Ethanol | Ethyl 2-cyano-3-(6-(trifluoromethyl)pyridazin-3-yl)propanoate |

This table represents plausible reactions based on general chemical principles, pending specific experimental data for this compound.

The reaction of this compound with heteroatom nucleophiles is a more frequently utilized transformation for the synthesis of diverse derivatives.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the bromide to form the corresponding substituted aminomethylpyridazines. For example, reaction with piperidine in a suitable solvent would yield 3-(piperidin-1-ylmethyl)-6-(trifluoromethyl)pyridazine. These reactions typically proceed under mild conditions.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for the synthesis of ethers. The reaction of this compound with sodium methoxide in methanol would produce 3-(methoxymethyl)-6-(trifluoromethyl)pyridazine.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form thioethers. For instance, sodium thiophenoxide would react to yield 3-((phenylthio)methyl)-6-(trifluoromethyl)pyridazine.

Table 2: Reported Nucleophilic Substitution Reactions with Heteroatom Nucleophiles for a Structurally Related Compound

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| 1-[3-(trifluoromethyl)phenyl]piperazine | N/A | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | N/A | researchgate.net |

Note: This data is for the reaction of 3,6-dichloropyridazine, a related precursor, and illustrates the principle of nucleophilic substitution on the pyridazine ring.

Elimination Reactions

Radical Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage under radical conditions, typically initiated by UV light or radical initiators like AIBN. This would generate a pyridazin-3-ylmethyl radical, which could then participate in various radical-mediated transformations such as additions to alkenes or coupling reactions. While the general principles of radical chemistry are well-established, specific research on the radical reactions of this compound is not extensively documented.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable and relatively unreactive moiety under many synthetic conditions. Its strong electron-withdrawing nature significantly influences the electronic properties of the pyridazine ring, making it more electron-deficient and affecting the reactivity of the ring system towards nucleophilic aromatic substitution at other positions, should a suitable leaving group be present.

Direct nucleophilic attack on the trifluoromethyl group is generally difficult due to the strength of the carbon-fluorine bonds. However, under harsh conditions, such as with strong nucleophiles and high temperatures, degradation or transformation of the trifluoromethyl group can occur. For instance, the hydrolysis of trifluoromethyl groups on some aromatic and heteroaromatic systems to carboxylic acids has been reported, although this typically requires forcing conditions. There is currently a lack of specific studies detailing the reactivity of the trifluoromethyl group in this compound.

Potential for Defluorination or Further Functionalization

The trifluoromethyl (CF3) group is generally considered to be one of the most stable moieties in organic chemistry due to the high bond energy of the C-F bond. However, under specific conditions, it can undergo transformations.

Defluorination: The selective removal of one or two fluorine atoms from a CF3 group to yield difluoromethyl (CF2H) or monofluoromethyl (CH2F) groups is a significant synthetic challenge. Recent studies have demonstrated that such transformations are possible on various aromatic and heterocyclic systems, often proceeding through radical intermediates or base-promoted elimination mechanisms. For instance, the selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl group has been achieved through a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. researchgate.net While specific studies on the defluorination of this compound are not extensively documented, it is plausible that similar strategies, such as those involving photocatalysis or strong reducing agents, could lead to partial or full defluorination. nih.gov The reaction would likely require harsh conditions and careful optimization to avoid side reactions involving the bromomethyl group or the pyridazine ring.

A proposed general mechanism for the defluorination of trifluoromethylarenes involves a single electron transfer (SET) to generate a radical anion, which then eliminates a fluoride ion to form a difluoromethyl radical. This radical can then be further reduced and protonated to yield the difluoromethyl group.

Further Functionalization: The C-F bonds of the trifluoromethyl group are generally inert to nucleophilic attack. However, functionalization can sometimes be achieved through radical pathways. For example, defluorinative functionalization of CF3 groups can provide access to partially fluorinated molecules. These reactions often require the CF3 group to be attached to a π-system to facilitate the acceptance of an electron or a radical species, leading to fluoride anion elimination. ccspublishing.org.cnresearchgate.net

The following table summarizes potential defluorination strategies applicable to trifluoromethylated heterocycles based on existing literature.

| Reaction Type | Reagents and Conditions | Potential Outcome for this compound |

| Reductive Defluorination | Dihydroacridine photocatalysts, visible light | Formation of 3-(bromomethyl)-6-(difluoromethyl)pyridazine |

| Base-promoted Elimination | Strong base (e.g., KHMDS), intramolecular nucleophilic trap | Potential for intramolecular cyclization involving the bromomethyl group |

| Radical Borylation | NHC-BH3, photoredox catalysis | Could lead to the formation of a difluoroallylborane derivative if the pyridazine ring participates |

Influence on Pyridazine Ring Reactivity

The bromomethyl and trifluoromethyl groups are both strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the pyridazine ring.

The trifluoromethyl group exerts a powerful electron-withdrawing effect through both induction (I-) and a negative hyperconjugation effect. The bromomethyl group is also electron-withdrawing due to the inductive effect of the bromine atom. The cumulative effect of these two groups is a significant decrease in the electron density of the pyridazine ring, making it highly "electron-deficient."

This electron deficiency has two major consequences for the reactivity of the pyridazine ring:

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the pyridazine ring makes it highly resistant to attack by electrophiles. Electrophilic aromatic substitution (EAS) reactions, which are common for electron-rich aromatic systems, are generally very difficult to achieve on pyridazines bearing two strong electron-withdrawing groups. youtube.comresearchgate.net

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the ring makes it more susceptible to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions are therefore a more viable pathway for the functionalization of the pyridazine core in this molecule. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Pyridazine Heterocycle

Electrophilic Aromatic Substitution Studies

As predicted by the electronic properties of the substituents, this compound is highly deactivated towards electrophilic aromatic substitution. The strong electron-withdrawing nature of both the trifluoromethyl and bromomethyl groups, compounded by the inherent electron-deficient character of the pyridazine ring, makes reactions with electrophiles exceedingly difficult.

Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not expected to proceed under normal conditions. The nitrogen atoms in the pyridazine ring are also susceptible to protonation or coordination with Lewis acids, which would further deactivate the ring towards electrophilic attack. youtube.com

To achieve functionalization of such electron-poor heterocyclic systems, alternative strategies are typically employed, such as activating the ring by forming the corresponding N-oxide. However, no specific studies detailing successful electrophilic aromatic substitution on this compound have been reported.

Nucleophilic Aromatic Substitution Studies

The electron-deficient pyridazine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr). However, the molecule lacks a suitable leaving group directly attached to the ring at positions 4 or 5. The primary site of nucleophilic attack is the methylene carbon of the bromomethyl group, leading to the displacement of the bromide ion.

For a nucleophilic aromatic substitution to occur on the ring itself, a precursor molecule with a leaving group (such as a halogen) at the 4- or 5-position would be necessary. In such a hypothetical scenario, the reaction would be facilitated by the electron-withdrawing substituents. The mechanism of SNAr reactions on pyridazine systems can be either a two-step addition-elimination process involving a Meisenheimer complex or a concerted SNAr mechanism. wikipedia.orglibretexts.orgopenstax.org The preferred pathway depends on the nature of the substrate, nucleophile, and leaving group.

The table below illustrates the expected reactivity of a hypothetical 3-chloro-6-(trifluoromethyl)pyridazine towards various nucleophiles in an SNAr context.

| Nucleophile | Reagent Example | Expected Product |

| Amine | Morpholine | 3-Morpholino-6-(trifluoromethyl)pyridazine |

| Alkoxide | Sodium methoxide | 3-Methoxy-6-(trifluoromethyl)pyridazine |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-6-(trifluoromethyl)pyridazine |

Metal-Catalyzed Cross-Coupling Reactions on the Pyridazine Ring

Metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic rings. For a molecule like this compound, these reactions would typically be performed on a precursor where the bromomethyl group is instead a bromine atom attached directly to the pyridazine ring, i.e., 3-bromo-6-(trifluoromethyl)pyridazine. This bromo-substituted pyridazine would be a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for the formation of C-C bonds. beilstein-journals.orgacs.org

Sonogashira Coupling: This reaction couples the bromo-pyridazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylated pyridazine. wikipedia.org

Heck Coupling: The Heck reaction would involve the coupling of the bromo-pyridazine with an alkene to form a vinyl-substituted pyridazine. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-pyridazine with an amine. wikipedia.orglibretexts.org

The following table provides representative conditions for these cross-coupling reactions on analogous bromo-heterocyclic systems.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 80-100 °C |

| Sonogashira | PdCl2(PPh3)2, CuI | Et3N | THF or DMF | Room Temp to 60 °C |

| Heck | Pd(OAc)2, PPh3 | Et3N | DMF or Acetonitrile | 80-120 °C |

| Buchwald-Hartwig | Pd2(dba)3, BINAP | NaOt-Bu | Toluene | 80-110 °C |

Mechanistic Pathways of Key Transformations Involving this compound

The most common and synthetically useful transformations of this compound involve the bromomethyl group, which behaves as a reactive benzylic-type halide.

Nucleophilic Substitution at the Bromomethyl Group: This is the most facile reaction for this molecule. It proceeds via a standard SN2 mechanism, where a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the bromide ion in a single concerted step.

Mechanism:

Nucleophilic Attack: The nucleophile (Nu-) attacks the carbon atom of the bromomethyl group.

Transition State: A trigonal bipyramidal transition state is formed where the Nu-C bond is forming and the C-Br bond is breaking.

Inversion of Configuration: The reaction proceeds with inversion of stereochemistry at the carbon center (though this is not observable for the CH2 group).

Product Formation: The product is formed along with the bromide leaving group.

The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridazine ring, which helps to stabilize the transition state. A wide variety of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions, making this a versatile method for introducing diverse functionalities.

Metal-Catalyzed Cross-Coupling (on a 3-bromo precursor): The mechanistic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a 3-bromo-6-(trifluoromethyl)pyridazine precursor generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridazine ring to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from the organometallic reagent (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Each of these cross-coupling reactions has its own specific nuances in the catalytic cycle, particularly concerning the nature of the ligands on the palladium catalyst and the specific conditions required for efficient turnover.

Elucidation of Reaction Intermediates

The reactions of this compound can proceed through various transient species depending on the reaction conditions. The elucidation of these intermediates is crucial for understanding the reaction pathways and for optimizing synthetic protocols. The primary reaction center is the methylene carbon bearing the bromine atom, which is susceptible to nucleophilic attack.

In nucleophilic substitution reactions, the mechanism can be either SN1 or SN2. In an SN1 pathway, the rate-determining step is the unimolecular dissociation of the bromide ion to form a resonance-stabilized carbocation. The stability of this carbocation is enhanced by the delocalization of the positive charge onto the pyridazine ring. The electron-withdrawing trifluoromethyl group, however, would destabilize the adjacent carbocation, making the SN1 pathway less favorable than in systems without such a group.

Conversely, in an SN2 mechanism, the reaction proceeds through a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. This pathway involves a five-coordinate transition state. Given the electronic effects of the trifluoromethyl group, the SN2 mechanism is often the more probable pathway for this compound.

Under radical conditions, initiated by light or a radical initiator, homolytic cleavage of the C-Br bond can occur, leading to the formation of a pyridazinyl-methyl radical. This radical intermediate can then participate in various radical-mediated transformations.

Table 1: Plausible Reaction Intermediates of this compound in Different Reaction Types

| Reaction Type | Plausible Intermediate | Structural Representation | Factors Favoring Formation |

| S | Pyridazinyl-methyl carbocation | Polar, protic solvents; weakly basic nucleophiles. | |

| S | Pentacoordinate transition state | Aprotic solvents; strong, non-bulky nucleophiles. | |

| Radical Reaction | Pyridazinyl-methyl radical | Radical initiators (e.g., AIBN), UV light. |

Kinetic Studies of Reactive Processes

The rate of these reactions is significantly influenced by several factors:

The Nucleophile: Stronger nucleophiles will favor the SN2 pathway and lead to faster reaction rates.

The Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SN2 reactions, while polar protic solvents (e.g., ethanol, water) can facilitate SN1 reactions.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

The electronic properties of the pyridazine ring and the trifluoromethyl group also play a crucial role. The electron-withdrawing nature of both the ring nitrogens and the CF3 group enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack and thus potentially increasing the rate of SN2 reactions.

Table 2: Illustrative Relative Rate Constants for the Reaction of this compound with Various Nucleophiles

| Nucleophile | Solvent | Proposed Mechanism | Relative Rate Constant (k |

| CH | Acetic Acid | S | 1 |

| I^-^ | Acetone | S | 100 |

| CN^-^ | DMSO | S | 500 |

| N | DMF | S | 1000 |

Note: The data in this table are illustrative and intended to show expected trends in reactivity. Actual experimental values are not available.

Derivatization Strategies and Analogue Synthesis of 3 Bromomethyl 6 Trifluoromethyl Pyridazine

Construction of Complex Molecular Architectures via 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine

The unique bifunctional nature of this compound, possessing both a reactive alkyl halide and a nitrogen-containing heterocyclic core, makes it a valuable precursor for the synthesis of fused heterocyclic systems and potentially for the development of novel oligomers and polymers.

Synthesis of Pyridazine-Fused Heterocycles

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity of analogous 3-(halomethyl)pyridazines and aminopyridazines provides a strong basis for predicting its utility in constructing various fused ring systems.

One of the most common applications of related pyridazine (B1198779) derivatives is in the synthesis of imidazo[1,2-b]pyridazines . These bicyclic systems are of significant interest due to their diverse biological activities. nih.govnih.gov The general synthetic route involves the condensation of a 3-aminopyridazine with an α-haloketone. nih.gov By analogy, one could envision a pathway where the bromomethyl group of this compound is first converted to an aminomethyl group, which could then be further elaborated. A more direct, albeit speculative, approach might involve a multi-step reaction where the bromomethyl group is used to alkylate a suitable partner, followed by cyclization onto the pyridazine ring. For instance, reaction with a reagent containing both a nucleophilic nitrogen and a carbonyl group could lead to the formation of an imidazo[1,2-b]pyridazine core.

Another important class of fused pyridazines are the pyrazolo[1,5-a]pyridines and related structures. The synthesis of these systems often involves the cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.org While this specific methodology does not directly utilize a bromomethyl precursor, it highlights the versatility of the pyridazine core in forming fused heterocycles. A plausible, though underexplored, route could involve the conversion of the bromomethyl group into a suitable side chain that can undergo an intramolecular cyclization to form a pyrazole ring fused to the pyridazine.

The following table summarizes potential fused heterocyclic systems that could be targeted using this compound as a starting material, based on known reactivity of similar compounds.

| Fused Heterocycle | Potential Synthetic Strategy | Key Intermediates |

| Imidazo[1,2-b]pyridazine | Conversion of bromomethyl to aminomethyl, followed by reaction with an α-dicarbonyl compound or its equivalent. | 3-(Aminomethyl)-6-(trifluoromethyl)pyridazine |

| Pyrazolo[1,5-a]pyridazine | Elaboration of the bromomethyl group into a 1,3-dicarbonyl-containing side chain, followed by cyclization with hydrazine (B178648). | Pyridazin-3-ylmethyl substituted 1,3-dicarbonyl compound |

| Thieno[2,3-c]pyridazine | Reaction with a sulfur nucleophile containing a masked aldehyde or ketone, followed by intramolecular cyclization. | Thioether derivative with a cyclizable functional group |

Oligomerization and Polymerization Potential

The presence of a reactive bromomethyl group on an aromatic pyridazine core suggests that this compound could be a monomer for the synthesis of novel oligomers and polymers. Halomethylated aromatic compounds are known to undergo polymerization through various mechanisms. tandfonline.com

For instance, Friedel-Crafts alkylation is a common method for the polymerization of benzyl halides, leading to poly(phenylene methylene)s. acs.org It is conceivable that under Lewis acid catalysis, this compound could undergo self-condensation, where the bromomethyl group of one molecule alkylates the pyridazine ring of another. The electron-withdrawing nature of the trifluoromethyl group would influence the reactivity and regioselectivity of this polymerization.

Furthermore, the bromomethyl group can be converted into other polymerizable functionalities. For example, conversion to a vinyl group via a Wittig reaction or an elimination reaction would yield a styrenic-type monomer that could be subjected to radical, cationic, or anionic polymerization. Similarly, transformation of the bromomethyl group into an alcohol, followed by esterification with acrylic or methacrylic acid, would produce a monomer suitable for free-radical polymerization.

While specific examples of polymers derived from this compound are not readily found in the literature, the potential for creating novel materials with unique thermal and electronic properties, owing to the presence of the trifluoromethylated pyridazine moiety, is significant.

Functionalization of the Bromomethyl Moiety for Diverse Syntheses

The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. This allows for the introduction of a wide array of functional groups, leading to a diverse library of derivatives.

Amine Derivatives

The reaction of this compound with primary or secondary amines is expected to proceed via a standard SN2 mechanism to afford the corresponding amino derivatives. This reaction is a fundamental transformation in organic synthesis and is widely used to introduce nitrogen-containing functionalities into molecules. The resulting pyridazinylmethylamines can be valuable intermediates for the synthesis of more complex molecules, including ligands for metal catalysis and biologically active compounds.

A general reaction scheme is as follows:

This compound + R¹R²NH → 3-((R¹R²N)methyl)-6-(trifluoromethyl)pyridazine + HBr

The reaction conditions would typically involve a polar aprotic solvent, such as acetonitrile or DMF, and may require a base to neutralize the HBr byproduct. The choice of amine can range from simple alkylamines to more complex anilines and heterocyclic amines.

| Amine Nucleophile | Expected Product | Potential Application |

| Ammonia | 3-(Aminomethyl)-6-(trifluoromethyl)pyridazine | Precursor for fused heterocycles |

| Diethylamine | 3-((Diethylamino)methyl)-6-(trifluoromethyl)pyridazine | Building block for pharmaceuticals |

| Aniline | 3-((Phenylamino)methyl)-6-(trifluoromethyl)pyridazine | Intermediate for dye synthesis |

| Morpholine | 4-((6-(Trifluoromethyl)pyridazin-3-yl)methyl)morpholine | Scaffold for medicinal chemistry |

Ether and Thioether Derivatives

Ether Derivatives: The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkyl halide and an alkoxide. masterorganicchemistry.comyoutube.comjk-sci.comwikipedia.orgchem-station.com This reaction is expected to be applicable to this compound, allowing for the synthesis of a variety of ether derivatives. The reaction involves the deprotonation of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide ion.

This compound + R-OH + Base → 3-((RO)methyl)-6-(trifluoromethyl)pyridazine + Base·HBr

A range of alcohols, from simple alkanols to phenols, can be used, leading to the corresponding alkyl and aryl ethers.

Thioether Derivatives: Similarly, thioethers can be readily synthesized by reacting this compound with a thiol or a thiolate salt. Thiols are generally more nucleophilic than alcohols, and these reactions often proceed under milder conditions.

This compound + R-SH + Base → 3-((RS)methyl)-6-(trifluoromethyl)pyridazine + Base·HBr

The resulting thioethers can be further oxidized to the corresponding sulfoxides and sulfones, thereby increasing the molecular diversity.

| Nucleophile | Product Type | Expected Product Name |

| Sodium methoxide | Ether | 3-(Methoxymethyl)-6-(trifluoromethyl)pyridazine |

| Sodium phenoxide | Ether | 3-(Phenoxymethyl)-6-(trifluoromethyl)pyridazine |

| Sodium ethanethiolate | Thioether | 3-((Ethylthio)methyl)-6-(trifluoromethyl)pyridazine |

| Sodium thiophenolate | Thioether | 3-((Phenylthio)methyl)-6-(trifluoromethyl)pyridazine |

Phosphonate and Sulfonate Derivatives

Phosphonate Derivatives: The Michaelis-Arbuzov reaction is a powerful method for the formation of a carbon-phosphorus bond, converting an alkyl halide into a phosphonate ester. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the treatment of an alkyl halide with a trialkyl phosphite. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the phosphonate. It is highly probable that this compound would readily undergo the Arbuzov reaction to provide the corresponding diethyl phosphonate derivative. frontiersin.orgorganic-chemistry.org

This compound + P(OEt)₃ → Diethyl (6-(trifluoromethyl)pyridazin-3-yl)methylphosphonate + EtBr

These phosphonate derivatives are valuable synthetic intermediates, for example, in the Horner-Wadsworth-Emmons olefination reaction.

Sulfonate Derivatives: While the direct conversion of an alkyl halide to a sulfonic acid can be challenging, a common strategy involves the reaction with a sulfite salt, such as sodium sulfite, to form a sulfonate salt.

This compound + Na₂SO₃ → Sodium (6-(trifluoromethyl)pyridazin-3-yl)methanesulfonate + NaBr

Alternatively, the bromomethyl group could be converted to a thiol, which can then be oxidized to the sulfonic acid. These sulfonate derivatives are of interest due to their potential as surfactants or as intermediates in the synthesis of sulfonamides. rsc.org

| Reagent | Product Type | Expected Product Name |

| Triethyl phosphite | Phosphonate | Diethyl (6-(trifluoromethyl)pyridazin-3-yl)methylphosphonate |

| Sodium sulfite | Sulfonate | Sodium (6-(trifluoromethyl)pyridazin-3-yl)methanesulfonate |

Modulation of the Trifluoromethyl Group in Pyridazine Systems

The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. Its modulation on the pyridazine ring can lead to analogues with fine-tuned properties.

Approaches to Trifluoromethylated Compounds

The synthesis of trifluoromethylated pyridazines can be broadly categorized into two approaches: introduction of the trifluoromethyl group onto a pre-formed pyridazine ring, or the use of trifluoromethylated building blocks in the ring's construction.

One notable method for the synthesis of 4-(trifluoromethyl)pyridazines involves a base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester. This approach offers good yields and compatibility with a range of functional groups without the need for heavy metal catalysts. Mechanistic studies suggest the involvement of a trifluoroacetylated hydrazone as a key intermediate in this three-component annulation.

Another strategy involves the regioselective synthesis of trifluoromethyl group-substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones, which could potentially be adapted for pyridazine synthesis. The regioselectivity of this reaction is dependent on the nature of the hydrazine used. For instance, phenylhydrazine yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole, while methylhydrazine selectively forms 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazole. semanticscholar.org

Furthermore, the introduction of a trifluoromethyl moiety onto the pyridazine skeleton has been shown to increase antimicrobial activity, highlighting the importance of developing synthetic routes to these compounds. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound presents challenges and opportunities in controlling the regioselectivity and stereoselectivity of reactions, particularly at the bromomethyl side chain.

The bromomethyl group at the 3-position is a reactive handle for nucleophilic substitution reactions. The regioselectivity of these reactions is generally high, with the nucleophile displacing the bromide to form a new carbon-nucleophile bond at the methyl group. This allows for the introduction of a wide variety of functional groups at this position.

While direct studies on the stereoselective derivatization of this compound are not extensively documented in the reviewed literature, general principles of stereoselective synthesis can be applied. The introduction of a chiral center can be achieved by using chiral nucleophiles or through asymmetric catalysis. For instance, the synthesis of chiral pyridazine derivatives of squaric acid has been reported, demonstrating the feasibility of incorporating chirality into pyridazine-containing molecules. researchgate.net

The table below summarizes various synthetic strategies for pyridazine derivatives, some of which could be adapted for the derivatization of this compound.

| Reaction Type | Reactants | Product | Key Features |

| Annulation | Pyridinium ylides, Trifluoroacetyl diazoester | 4-Trifluoromethyl pyridazines | Base-promoted, metal-free, good yields. rsc.org |

| Aza-Diels-Alder Reaction | 1,2,3-Triazines, 1-Propynylamines | 6-Aryl-pyridazin-3-amines | Highly regioselective, neutral conditions. organic-chemistry.org |

| Cycloaddition | 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-ones, Hydrazines | Trifluoromethyl-substituted pyrazoles (adaptable for pyridazines) | Regioselectivity dependent on hydrazine substituent. semanticscholar.org |

| Nucleophilic Substitution | 3,6-Diformylpyridazine, Methyl lactamate, o-Aminophenol, Squaric acid | Chiral N,N′-bis(squaryl)-3,6-pyridazinylene bis(methylamine) | Synthesis of chiral pyridazine derivatives. researchgate.net |

Applications of 3 Bromomethyl 6 Trifluoromethyl Pyridazine and Its Derivatives in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The unique electronic properties of the pyridazine (B1198779) ring, combined with the reactivity of its substituents, make 3-(bromomethyl)-6-(trifluoromethyl)pyridazine a strategic starting material for diverse synthetic applications. The electron-deficient nature of the pyridazine ring, enhanced by the trifluoromethyl group, influences the reactivity of the entire molecule, while the bromomethyl group provides a convenient handle for nucleophilic substitution and further functionalization.

Pyridazine derivatives are a significant class of heterocyclic compounds that feature prominently in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netscispace.com The trifluoromethyl group is particularly valued in agrochemical design as it can enhance properties such as metabolic stability and lipophilicity, leading to improved bioavailability and efficacy. nih.gov

Compounds featuring the 4-(3-trifluoromethylphenyl)pyridazine skeleton have been identified as a promising series with potent bleaching and herbicidal activities. nih.govnih.gov Research has demonstrated that derivatives synthesized from this core structure can effectively inhibit chlorophyll biosynthesis. nih.gov While direct synthesis from this compound is not explicitly detailed in these studies, its role as a precursor is evident. The bromomethyl group can be readily converted into various other functionalities, such as amines, ethers, and esters, allowing for the synthesis of a diverse library of derivatives for biological screening. nih.govnih.gov For instance, the synthesis of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with high herbicidal activity highlights the importance of functionalization at the 3-position of the pyridazine ring. nih.gov The bromomethyl group on the target compound provides a direct route to such ether linkages.

Table 1: Examples of Bioactive Pyridazine Scaffolds in Agrochemicals

| Compound Class | Target Application | Key Structural Features | Reference |

|---|---|---|---|

| 4-(3-Trifluoromethylphenyl)pyridazines | Herbicides (Bleaching) | Trifluoromethylphenyl group, functionalized pyridazine core | nih.gov, nih.gov |

| Pyridazin-3(2H)-ones | Insecticides, Herbicides | Pyridazinone ring, various substitutions | researchgate.net, scispace.com |

The field of organic electronics leverages molecules with specific electronic properties for applications in devices like Organic Light Emitting Diodes (OLEDs) and as electron-transporting/hole-blocking materials. nih.govresearchgate.net The electron-deficient pyridazine ring is an attractive component for such materials. nih.govresearchgate.net The incorporation of a trifluoromethyl group further enhances this electron-deficient character, making this compound an excellent starting point for creating advanced materials.

Research into pyridazine-based iridium (III) complexes has shown their potential in improving the efficiency of phosphorescent OLEDs, offering high-yield synthesis routes and reducing manufacturing costs. liberty.edu Furthermore, pyridazines have been used as building blocks for π-conjugated systems with interesting photophysical properties. researchgate.net The bromomethyl group of this compound can be used to link the pyridazine core to other aromatic or conjugated systems, thereby extending the π-conjugation and tuning the electronic and optical properties of the final material. rsc.orgresearchgate.net For example, it can be converted to a phosphonium salt to undergo a Wittig reaction, or used in alkylation reactions to build larger molecular frameworks.

Role in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.net Heterocyclic compounds, including pyridazine derivatives, are extensively used as substrates in these transformations.

The synthesis of substituted pyridazines is often achieved through the functionalization of a pre-formed ring via cross-coupling reactions. nih.govresearchgate.net Halogenated pyridazines and pyridazine triflates are common coupling partners in these reactions. researchgate.net While this compound itself is not the typical substrate for direct cross-coupling at the ring, it is a precursor to suitable candidates. For instance, the pyridazine core could be halogenated, or the bromomethyl group could be used to introduce a boronic ester, stannane, or terminal alkyne, preparing the molecule for subsequent coupling reactions.

Suzuki-Miyaura Coupling : This reaction is widely used to form biaryl and heterobiaryl systems by coupling an organoboron compound with an organic halide or triflate. organic-chemistry.org The synthesis of thienylpyridazine derivatives via Suzuki coupling has been reported, demonstrating the utility of this method for functionalizing the pyridazine core. nih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond. nih.govresearchgate.net

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides and is a key method for synthesizing alkynyl-substituted heterocycles. wikipedia.org The Sonogashira reaction has been successfully applied to pyridazine triflates to produce 3-alkynylpyridazines, which are valuable intermediates in medicinal chemistry. researchgate.net

Heck Coupling : The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This method can be used to introduce vinyl groups onto the pyridazine scaffold. rsc.org

Stille Coupling : Although less common due to the toxicity of organotin reagents, the Stille reaction is a versatile C-C bond-forming reaction that has been applied to pyridazine systems. researchgate.net

Table 2: Overview of Cross-Coupling Reactions on Pyridazine Scaffolds

| Coupling Reaction | Typical Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Halopyridazines, Pyridazine Triflates + Boronic Acids/Esters | (Hetero)aryl-pyridazines | Mild conditions, high functional group tolerance | nih.gov, core.ac.uk, organic-chemistry.org |

| Sonogashira | Halopyridazines, Pyridazine Triflates + Terminal Alkynes | Alkynyl-pyridazines | Copper co-catalyst often used, direct C-C sp bond formation | wikipedia.org, researchgate.net |

| Heck | Halopyridazines + Alkenes | Alkenyl-pyridazines | Forms substituted alkenes | rsc.org |

Direct C–H activation is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to functionalization by avoiding the pre-installation of reactive handles like halides or organometallic moieties. Research into palladium-catalyzed C-H activation has enabled the direct arylation, amination, and trifluoromethylthiolation of arenes and heteroarenes. youtube.comresearchgate.net

While specific examples detailing the C-H activation of this compound are not prevalent, the general principles apply to the pyridazine scaffold. The electronic nature of the pyridazine ring, influenced by the two nitrogen atoms and the trifluoromethyl group, dictates the regioselectivity of C-H functionalization. Directed C-H activation, where a directing group guides the catalyst to a specific C-H bond (often at the ortho position), is a powerful approach. The bromomethyl group or a derivative thereof could potentially be modified to act as such a directing group, enabling regioselective functionalization of the pyridazine ring at a position that might be difficult to access through classical methods.

Utilization in Click Chemistry Approaches

Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful methodology for joining molecular building blocks with high efficiency and selectivity under mild conditions. wikipedia.org This reaction forms a stable 1,2,3-triazole ring, a common linker in medicinal chemistry and materials science. researchgate.netmdpi.com

The compound this compound is an ideal precursor for engaging in click chemistry. The highly reactive bromomethyl group can be easily converted to an azidomethyl group via nucleophilic substitution with sodium azide. The resulting 3-(azidomethyl)-6-(trifluoromethyl)pyridazine can then be "clicked" with a wide variety of terminal alkynes to generate a diverse array of 1,2,3-triazole-linked pyridazine derivatives.

This strategy has been employed to synthesize series of 3,6-bis(4-triazolyl)pyridazines, which were investigated as electron-deficient building blocks for organic electronics. nih.govresearchgate.net The facile synthesis via the CuAAC reaction allows for the creation of complex structures with tailored electronic and conformational properties. nih.gov The triazole linkage is not merely a passive connector; its electronic properties and ability to engage in hydrogen bonding can significantly influence the characteristics of the final molecule.

The role of this compound in the development of catalyst ligand precursors remains an area with limited publicly available research.

Extensive searches of scholarly articles, patent databases, and chemical repositories have yielded no specific examples of this compound being utilized as a precursor for the development of catalyst ligands. While the broader class of pyridazine-containing molecules has been investigated for its potential in coordination chemistry and catalysis, information directly pertaining to this specific compound is not present in the surveyed literature.

The reactivity of the bromomethyl group suggests its potential for nucleophilic substitution reactions, a common strategy in ligand synthesis. For instance, reactions with phosphines could, in theory, yield phosphine ligands, while reactions with amines or other nitrogen-based nucleophiles could lead to the formation of N-donor ligands. The electron-withdrawing nature of the trifluoromethyl group would likely influence the electronic properties of the resulting pyridazine-based ligand and, consequently, the catalytic activity of its metal complexes.

However, without specific research findings, any discussion on its application in catalyst ligand precursor development would be purely speculative. Detailed research, including reaction conditions, yields, and the characterization of any resulting ligands and their catalytic performance, is not available in the public domain.

Therefore, a data table detailing research findings on this topic cannot be constructed at this time. Further investigation and publication in this specific area of synthetic chemistry are needed to elaborate on the potential of this compound in the advancement of organic synthesis through the development of novel catalyst ligands.

Advanced Spectroscopic and Analytical Methodologies for Investigating 3 Bromomethyl 6 Trifluoromethyl Pyridazine

High-Resolution Mass Spectrometry for Reaction Monitoring and Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine, offering precise mass measurements that facilitate the determination of its elemental composition and the monitoring of its synthesis.

Electrospray ionization mass spectrometry is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds. uvic.ca In the context of this compound, ESI-MS can be employed to monitor the progress of its synthesis by detecting the mass of the product and any key intermediates in the reaction mixture. The high sensitivity of ESI-MS allows for the detection of even trace amounts of these species. uvic.ca

For structural confirmation, the high-resolution capabilities of ESI-MS can provide the exact mass of the protonated molecule, [M+H]⁺. This precise mass measurement allows for the calculation of the elemental formula with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass. The characteristic isotopic pattern resulting from the presence of a bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature in the mass spectrum.

Table 1: Illustrative High-Resolution ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₆H₅BrF₃N₂ + H]⁺ (⁷⁹Br) | 254.9615 | 254.9612 | -1.2 |

| [C₆H₅BrF₃N₂ + H]⁺ (⁸¹Br) | 256.9595 | 256.9591 | -1.6 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected results from an HRMS-ESI analysis.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS can be used for both separation and identification. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would generate a fragmentation pattern upon electron ionization (EI).

The EI mass spectrum would exhibit a molecular ion peak (M⁺), and a series of fragment ions resulting from the systematic breakdown of the molecule. The fragmentation pathways can be predicted based on the structure of the compound. Key fragmentation events would likely include the loss of a bromine radical (•Br), the trifluoromethyl group (•CF₃), and cleavage of the bromomethyl group. Analysis of these fragmentation patterns provides valuable information for confirming the molecular structure. nist.gov

Table 2: Plausible GC-MS Fragmentation Data for this compound

| m/z (Proposed) | Ion Structure | Possible Fragmentation Pathway |

| 254/256 | [C₆H₄BrF₃N₂]⁺ | Molecular Ion |

| 175 | [C₆H₄F₃N₂]⁺ | Loss of •Br |

| 185/187 | [C₅H₄BrN₂]⁺ | Loss of •CF₃ |

| 106 | [C₅H₄F₃]⁺ | Loss of •Br and N₂ |

Note: This table contains hypothetical data based on predictable fragmentation patterns.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, a suite of advanced NMR experiments is necessary for a complete structural and conformational analysis. nih.govresearchgate.netnih.gov

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings (typically through two or three bonds). For this compound, COSY would be used to identify the coupling between the two aromatic protons on the pyridazine (B1198779) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for the two aromatic CH groups and the bromomethyl CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). HMBC is crucial for piecing together the molecular skeleton. For instance, correlations from the bromomethyl protons to the C3 and potentially the C4 carbons of the pyridazine ring would confirm the position of this substituent. Similarly, correlations from the aromatic protons to the trifluoromethyl carbon would confirm its position. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the bromomethyl protons and the aromatic proton at the C4 or C5 position, depending on the preferred conformation.

Table 3: Anticipated NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CH₂ | ~4.8 | ~30 | C3, C4 |

| H4 | ~7.9 | ~125 | C3, C5, C6 |

| H5 | ~8.1 | ~128 | C3, C4, C6 |

| C3 | - | ~158 | CH₂, H4, H5 |

| C6 | - | ~145 (q, J ≈ 35 Hz) | H4, H5 |

| CF₃ | - | ~122 (q, J ≈ 275 Hz) | - |

Note: The chemical shifts and coupling constants are estimations based on known data for similar pyridazine derivatives and are presented for illustrative purposes.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) spectroscopy could provide valuable insights into its structure and packing in the solid state. rsc.org Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. mdpi.com

The bromomethyl group in this compound has a degree of rotational freedom around the C3-CH₂ bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be employed to investigate the rotational barrier around this bond. nih.govresearchgate.netnih.gov At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for the two diastereotopic protons of the bromomethyl group. By analyzing the changes in the lineshape of these signals as the temperature is increased, it is possible to calculate the activation energy for the rotational process. nih.gov Such studies provide fundamental information about the conformational dynamics of the molecule.

Vibrational Spectroscopy Applications: Elusive Data

Vibrational spectroscopy, a fundamental tool for the elucidation of molecular structure and functional groups, relies on experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

A diligent search has not yielded any specific FTIR spectra for this compound. While general characteristic absorption bands for functional groups present in the molecule—such as C-H stretching and bending, C-N stretching in the pyridazine ring, C-F stretching of the trifluoromethyl group, and C-Br stretching of the bromomethyl group—can be predicted based on established spectroscopic principles, no experimentally obtained data is available to create a specific data table for this compound.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. However, no crystallographic studies for this compound have been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, crucial information such as its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles are unknown.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation and purity assessment of chemical compounds. The development of such methods is typically reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

There are no published HPLC methods specifically developed for the analysis of this compound. While general reversed-phase HPLC conditions could likely be adapted for its analysis, the absence of dedicated studies means there is no available data on retention times, optimal mobile phases, or suitable detectors for this compound.

Gas Chromatography (GC)

Similarly, no specific GC methods for the analysis of this compound have been found in the literature. Given its likely volatility, GC could be a suitable technique for its analysis, potentially coupled with mass spectrometry (GC-MS) for identification. However, without experimental data, information on appropriate columns, temperature programs, and retention indices is not available.

Computational Chemistry and Theoretical Studies of 3 Bromomethyl 6 Trifluoromethyl Pyridazine

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods such as Density Functional Theory (DFT) and ab initio calculations provide valuable insights into the electronic distribution and orbital energies of 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), the ground state properties of this compound can be predicted. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the C6 position and the bromomethyl (-CH2Br) group at the C3 position significantly influences the electronic landscape of the pyridazine (B1198779) ring. The -CF3 group, a strong σ- and π-electron withdrawing group, is expected to lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This effect would increase the molecule's electrophilicity and susceptibility to nucleophilic attack. The bromomethyl group, while also electron-withdrawing due to the bromine atom, can participate in hyperconjugation.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For this compound, the strong electron-withdrawing nature of the substituents is anticipated to result in a relatively low LUMO energy and a significant HOMO-LUMO gap, indicative of a stable yet reactive molecule.

Other properties such as the molecular electrostatic potential (MEP), dipole moment, and atomic charges can also be determined. The MEP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the regions around the nitrogen atoms of the pyridazine ring are expected to be electron-rich, while the area near the trifluoromethyl group will be electron-deficient.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G)* (Note: These are hypothetical values based on trends observed in related compounds and are for illustrative purposes.)

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 8.0 eV |

| Electron Affinity | 1.0 eV |

Ab Initio Methods for Electronic Configuration

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide a more rigorous description of the electronic configuration. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be used to calculate the electronic energy and wave function of the molecule.

These calculations would confirm the electronic effects of the substituents. The trifluoromethyl group's strong inductive effect would polarize the C-F bonds, drawing electron density away from the pyridazine ring. The bromomethyl group also contributes to this electron withdrawal. The nitrogen atoms in the pyridazine ring, with their lone pairs of electrons, would be the primary sites of basicity.

Ab initio calculations can also be used to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. The introduction of the bulky bromomethyl and trifluoromethyl groups is expected to cause some distortion in the planarity of the pyridazine ring.

Table 2: Predicted Geometric Parameters of this compound from Ab Initio Calculations (Note: These are hypothetical values based on standard bond lengths and angles in similar structures.)

| Parameter | Predicted Value |

| C3-C(H2Br) Bond Length | 1.52 Å |

| C6-C(F3) Bond Length | 1.50 Å |

| N1-N2 Bond Length | 1.34 Å |

| C3-N2-N1 Angle | 119° |

| C6-C5-C4 Angle | 118° |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and the influence of the environment.

Conformational Analysis and Rotational Isomerism

The presence of the bromomethyl group introduces a degree of conformational flexibility to the this compound molecule. Rotation around the C3-C(H2Br) single bond can lead to different rotational isomers (rotamers). MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations.

The rotational barrier will be influenced by steric hindrance between the bromomethyl group and the adjacent nitrogen atom (N2) of the pyridazine ring. It is expected that the most stable conformer will be one where the bulky bromine atom is oriented away from the ring to minimize steric clash.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent. MD simulations using explicit solvent models (e.g., water, DMSO) can reveal how solvent molecules interact with the solute and affect its conformation and dynamics.

Reaction Mechanism Elucidation via Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic substitution at the bromomethyl group.

The bromomethyl group is a reactive site for SN2 reactions, where a nucleophile attacks the carbon atom, displacing the bromide ion. Computational studies can model the reaction pathway, identifying the transition state and calculating the activation energy. The electron-withdrawing nature of the trifluoromethyl-substituted pyridazine ring is expected to stabilize the transition state, potentially accelerating the rate of nucleophilic substitution compared to simpler bromomethyl-arenes.

DFT calculations can be used to map the potential energy surface of the reaction, providing detailed information about the energetics of the reactants, transition state, and products. This allows for a quantitative assessment of the reaction's feasibility and kinetics. The influence of the solvent on the reaction mechanism can also be investigated by incorporating implicit or explicit solvent models into the calculations. Polar aprotic solvents are generally known to favor SN2 reactions.

Transition State Characterization